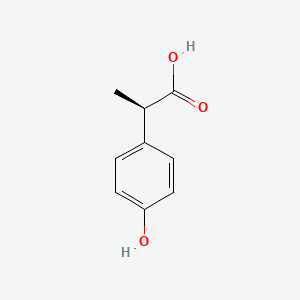

(2R)-2-(4-hydroxyphenyl)propanoic acid

描述

(2R)-2-(4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its hydroxyl group attached to a phenyl ring and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

Substitution Reaction: The process begins with a substitution reaction between p-nitrophenol and (S)-(-)-2-chloropropionic acid under alkaline conditions to form R-(+)-2-(4-nitrophenoxy)propionic acid.

Reduction Reaction: The nitro group in R-(+)-2-(4-nitrophenoxy)propionic acid is then reduced to an amino group using hydrogen gas in the presence of a catalyst.

Diazotization Hydrolysis: The amino group is converted to a hydroxyl group through diazotization hydrolysis using sodium nitrite under acidic conditions, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反应分析

Types of Reactions

(2R)-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: 2-(4-hydroxyphenyl)propanol.

Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

科学研究应用

(2R)-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

作用机制

The mechanism of action of (2R)-2-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation and microbial growth .

相似化合物的比较

Similar Compounds

3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite of procyanidin A2, known for its anti-inflammatory properties.

4-Hydroxyphenylacetic acid: Another similar compound with a hydroxyl group attached to the phenyl ring, used in the synthesis of pharmaceuticals.

Uniqueness

(2R)-2-(4-hydroxyphenyl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its non-chiral or differently chiral counterparts. This chirality can significantly influence its interaction with biological targets, making it a valuable compound in drug development and other scientific research applications.

生物活性

(2R)-2-(4-hydroxyphenyl)propanoic acid, commonly known as 4-hydroxyphenylpropionic acid , is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 166.18 g/mol. The compound features a hydroxyphenyl group attached to a propanoic acid moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways associated with inflammation, cell proliferation, and apoptosis. The compound interacts with specific molecular targets including enzymes and receptors involved in these processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound and its derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| Gram-negative pathogens | 8 - 64 µg/mL |

| Drug-resistant Candida species | 8 - 64 µg/mL |

These findings indicate that derivatives of this compound could be developed into novel antimicrobial agents targeting resistant strains .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are linked to its ability to inhibit pro-inflammatory cytokines and modulate the NF-κB signaling pathway. Research has shown that the compound can reduce inflammation in various models, suggesting its potential as a therapeutic agent in inflammatory diseases .

Anticancer Activity

Emerging evidence supports the anticancer properties of this compound. Studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism highlights its potential utility in cancer therapy, particularly in targeting specific types of cancer cells .

Case Studies

Antimicrobial Efficacy : A notable study evaluated several derivatives of this compound against ESKAPE pathogens, which are recognized as high-priority due to their resistance profiles. The results indicated significant antibacterial activity against MRSA and vancomycin-resistant Enterococcus .

Cancer Research : Another investigation focused on the compound's role as an anticancer agent, revealing its ability to induce apoptosis through caspase activation in various cancer cell lines. This suggests a promising avenue for further research into its therapeutic applications .

常见问题

Basic Research Questions

Q. How can the stereochemical configuration of (2R)-2-(4-hydroxyphenyl)propanoic acid be experimentally confirmed?

- Methodology :

- X-ray crystallography : Resolve the absolute configuration by analyzing crystal structures.

- Circular Dichroism (CD) spectroscopy : Compare experimental CD spectra with computational predictions for chiral centers.

- Chiral derivatization : Use chiral reagents (e.g., Mosher’s acid) to form diastereomers, analyzed via NMR or HPLC.

- Key Data : The compound’s IUPAC name specifies the (2R) configuration, and its ChemSpider ID (5342122) provides validated stereochemical data .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- HPLC with UV detection : Optimize using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Retention time and UV absorption at 254 nm can be calibrated against standards.

- LC-MS/MS : Enhances specificity by monitoring molecular ion transitions (e.g., m/z 166 → 121 for fragmentation patterns).

- Validation : Include spike-recovery experiments to assess matrix effects in biological or synthetic samples .

Q. What are the common synthetic routes for preparing this compound?

- Asymmetric synthesis : Use chiral catalysts (e.g., Evans oxazolidinones) to induce stereoselectivity during propanoic acid chain formation.

- Enzymatic resolution : Hydrolyze racemic mixtures using lipases or esterases that selectively cleave the (2S)-enantiomer.

- Key Precursors : 4-Hydroxyphenylacetic acid derivatives are common starting materials, with documented routes in pharmaceutical impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for synthetic batches?

- Troubleshooting Steps :

Re-evaluate chiral chromatography conditions : Adjust mobile phase composition (e.g., hexane/isopropanol ratios) to improve separation.

Validate calibration standards : Ensure enantiopure reference materials are used (e.g., from Pharmacopeial guidelines).

Assess kinetic vs. thermodynamic control : Vary reaction temperature/time to identify conditions favoring higher ee.

- Case Study : Discrepancies may arise from residual solvents affecting crystallization; use Karl Fischer titration to rule out moisture interference .

Q. What strategies optimize the enantioselective synthesis of this compound under green chemistry principles?

- Catalytic Systems :

- Organocatalysts : Proline-derived catalysts for asymmetric α-alkylation of aldehydes.

- Metal-organic frameworks (MOFs) : Immobilize chiral catalysts to enhance recyclability.

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity.

- Data Table :

| Catalyst Type | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| L-Proline | 88 | 75 | |

| Rhodium-MOF | 95 | 82 |

Q. How do structural modifications at the 4-hydroxyphenyl group affect the compound’s bioactivity?

- SAR Studies :

- Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability but reduce solubility.

- Methoxy substituents : Enhance binding to tyrosine kinase receptors but may alter pharmacokinetics.

- Experimental Design :

- Synthesize analogs via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

- Test in vitro using enzyme inhibition assays (e.g., COX-2) and logP measurements for lipophilicity .

Q. Methodological Considerations

Q. What advanced techniques are used to detect and quantify trace impurities in this compound?

- High-Resolution Mass Spectrometry (HRMS) : Identify impurities with mass accuracy < 5 ppm (e.g., lactone byproducts from intramolecular esterification).

- NMR Spectroscopy : Use 2D COSY and HSQC to resolve overlapping signals in crude mixtures.

- Pharmacopeial Guidelines : Follow USP/EP limits for related substances (e.g., ≤0.1% for any individual impurity) .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Software Tools :

- ADMET Predict™ : Estimate solubility (LogS = -2.1) and permeability (Caco-2 Papp = 5.6 × 10⁻⁶ cm/s).

- Gaussian 16 : Calculate dipole moments (4.2 D) and HOMO-LUMO gaps (5.3 eV) for reactivity insights.

- Validation : Cross-check with experimental pKa (3.1) and melting point (162°C) data from ChemSpider .

Q. Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies?

- Potential Causes :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit distinct melting points.

- Purity : Impurities ≥0.5% can depress melting points by 5–10°C.

- Resolution : Characterize batches via DSC and PXRD, and repurify using recrystallization (ethanol/water) .

属性

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMMPVANGNPCBW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59092-88-5 | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(4-Hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2UG7W7M0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。